2-(1H-benzimidazol-2-yl)-N-butylacetamide
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Overview
Description
2-(1H-benzimidazol-2-yl)-N-butylacetamide (2-BBA) is an organic compound with a molecular formula of C13H15N3O. It is a member of the benzimidazole family and is a white, crystalline solid with a melting point of approximately 140°C. 2-BBA is a versatile compound that is used in a wide range of applications in the scientific research field, including synthesis, biochemical and physiological studies, and drug discovery.
Scientific Research Applications
Antioxidants for Base Oil
2-(1H-benzimidazol-2-yl)-N-butylacetamide derivatives, including similar compounds like 2(1-H benzo(d)imidazole-2-y1)thio) N-butyl acetamide, have been studied as antioxidants for base oil. These compounds were assessed for their ability to improve the oxidation stability of base oil, crucial for enhancing oil life and efficiency (Basta et al., 2017).
Corrosion Inhibition
Derivatives of this compound, like 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N-phenylacetamide, have been evaluated as corrosion inhibitors. These studies involve assessing their protective properties on metals like carbon steel in corrosive environments, highlighting their potential in industrial applications (Rouifi et al., 2020).
Antimicrobial Activity
Benzimidazole derivatives, including those related to this compound, have been synthesized and tested for their antimicrobial activity. These studies aim to explore the potential of these compounds as new agents against various bacterial and fungal pathogens (Ajani et al., 2016).
Anthelmintic Agents
Novel 2-phenyl benzimidazole-1-acetamide derivatives, closely related to this compound, have been evaluated for their potential as anthelmintic agents. These compounds have been tested against parasites like earthworms, showing promising results in comparison to standard drugs (Sawant & Kawade, 2011).
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives, including those similar to this compound, has been explored. These compounds were tested using methods like rat-paw oedema, and some showed significant anti-inflammatory effects (Bhor & Pawar, 2022).
Inhibitors of Human Acyl-coenzyme A:cholesterol O-acyltransferase
Certain benzimidazole derivatives, like 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, act as inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase. This action is significant for potential treatments of diseases involving overexpression of this enzyme (Shibuya et al., 2018).
Mechanism of Action
Target of Action
The primary target of 2-(1H-Benzimidazol-2-yl)-N-butylacetamide, a benzimidazole derivative, is the tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
The compound binds to the tubulin proteins, disrupting the assembly of microtubules . This disruption prevents the formation of spindles at cell division, leading to the malsegregation of chromosomes . This mode of action is referred to as aneugenic effects .
Biochemical Pathways
The disruption of microtubule assembly affects the cell division process , leading to aneuploidy and polyploidy in germ cells and somatic cells . This alteration in the normal cell division process can lead to various downstream effects, including cell cycle arrest and apoptosis .
Pharmacokinetics
Benzimidazole derivatives are known to exhibit diverse pharmacological activities, suggesting they may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . By disrupting microtubule assembly and causing malsegregation of chromosomes, the compound can halt the cell cycle, preventing the proliferation of cells . This effect is particularly significant in germ cells, where the compound can cause aneuploidy and polyploidy .
Future Directions
Benzimidazole derivatives have found commercial application in veterinarian medicine as anthelmintic agents and in diverse human therapeutic areas such as treatment of ulcers and antihistaminic . They could potentially be used in new DNA hybridization indicators due to their distinct effects on ssDNA and dsDNA .
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-butylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-3-8-14-13(17)9-12-15-10-6-4-5-7-11(10)16-12/h4-7H,2-3,8-9H2,1H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACXFDYWYZDBMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=NC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397341 |
Source
|
Record name | 2-(1H-benzimidazol-2-yl)-N-butylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91600-55-4 |
Source
|
Record name | 2-(1H-benzimidazol-2-yl)-N-butylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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